![molecular formula C15H18N2O4S B5623499 N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5623499.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves acylation reactions, as seen in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, which was synthesized by reacting 3-aminophenol and 4-metoxybenzoylchloride in THF. This method could potentially be adapted for the synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide, highlighting the importance of choosing appropriate reactants and conditions to achieve the desired benzamide derivatives (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties of a compound. For compounds like N-3-hydroxyphenyl-4-methoxybenzamide, single crystal X-ray diffraction and DFT calculations have been used to evaluate the influence of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles, providing insights into the structural characteristics that could be relevant for N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide as well (Karabulut et al., 2014).
Chemical Reactions and Properties
Thiocarbonyl ylides, as intermediates, have been shown to undergo 1,5-dipolar electrocyclization to give five-membered heterocycles, such as 4-amino-4,5-dihydro-1,3-thiazole derivatives. This indicates the potential for N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide to participate in similar reactions, depending on its functional groups and reaction conditions, highlighting the diverse chemical behavior of thiocarbonyl compounds (Egli, Linden, & Heimgartner, 2007).
Physical Properties Analysis
While specific data on N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is not provided, studies on similar compounds can offer insights. For instance, the characterization of compounds through spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS) and elemental analysis is fundamental in determining physical properties like molecular weight, boiling point, and solubility, which are critical for understanding the physical behavior and application potential of such compounds.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and functional group interactions, are essential for their application in chemical synthesis and potential biological activities. Studies on similar compounds, such as N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, emphasize the role of N,N-bidentate directing groups in facilitating metal-catalyzed C-H bond functionalization reactions, suggesting that N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide could exhibit similar chemical behaviors (Al Mamari, Al Awaimri, & Al Lawati, 2019).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-8-9(2)22-15(16-8)17-14(18)10-6-11(19-3)13(21-5)12(7-10)20-4/h6-7H,1-5H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSJIZYCZUGBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide |
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